![molecular formula C29H30N4O4S B2533622 4-((2-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1115434-27-9](/img/structure/B2533622.png)
4-((2-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including an amide, a thioether, and a quinazolinone. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of the compound is likely to be largely planar due to the presence of the quinazolinone and benzamide groups. The presence of the thioether could introduce some conformational flexibility .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in nucleophilic acyl substitution reactions, and the thioether could be oxidized .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the amide and thioether groups could affect its solubility, and the aromatic rings could contribute to its UV/Vis absorption properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant/Antimicrobial Activities A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) focused on synthesizing novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, a class to which the specified compound belongs. They evaluated these compounds for antimicrobial and anticonvulsant activities, discovering broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant effects in some compounds (Rajasekaran et al., 2013).
Antimicrobial Potential of Quinazoline Derivatives Desai, Shihora, and Moradia (2007) synthesized new quinazolines, including derivatives similar to the specified compound, and evaluated their potential as antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities on various microorganisms (Desai et al., 2007).
Antimicrobial Activity of Novel Quinazolinone Derivatives Habib, Hassan, and El‐Mekabaty (2013) conducted research on novel quinazolinone derivatives, synthesizing and evaluating them for antimicrobial properties. These compounds showed effectiveness against several bacteria and fungi, indicating their potential as antimicrobial agents (Habib et al., 2013).
Synthesis and Characterization for Medicinal Applications Gromachevskaya, Kaigorodova, and Konyushkin (2017) explored the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, closely related to the specified compound. Their study focused on the molecular structure and potential applications in medicinal chemistry (Gromachevskaya et al., 2017).
Quinazoline Antifolate Inhibitors Marsham et al. (1989) synthesized N10-propargylquinazoline antifolates with various substituents, similar to the compound . They evaluated these compounds as inhibitors of thymidylate synthase and for their cytotoxicity, finding some with potential as antitumor agents (Marsham et al., 1989).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-19-8-13-23(16-20(19)2)31-26(34)18-38-29-32-25-7-5-4-6-24(25)28(36)33(29)17-21-9-11-22(12-10-21)27(35)30-14-15-37-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXATGITRUUMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.